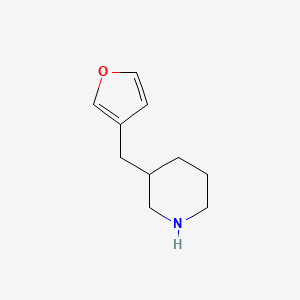

3-(3-Furylmethyl)piperidine

Description

Significance of the Piperidine (B6355638) Scaffold in Contemporary Chemical Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in modern medicinal chemistry and drug discovery. encyclopedia.pubnih.gov This structural motif is prevalent in a vast number of pharmaceuticals and biologically active alkaloids. encyclopedia.pubnih.gov Its importance is underscored by its presence in over twenty classes of drugs, including anticancer agents, antipsychotics, analgesics, and therapies for Alzheimer's disease. encyclopedia.pub The versatility of the piperidine scaffold allows it to serve as a fundamental building block in the synthesis of complex molecules, enabling the development of new therapeutic agents for a wide array of conditions such as neurological disorders, cancer, depression, and chronic pain. marketresearchintellect.com

The introduction of chiral piperidine scaffolds into small molecules can modulate physicochemical properties, enhance biological activities and selectivity, improve pharmacokinetic profiles, and reduce cardiac toxicity. thieme-connect.comresearchgate.net The ability of piperidine derivatives to interact with specific biological targets makes them indispensable in the creation of effective drugs. marketresearchintellect.com The ongoing exploration of piperidine and its derivatives continues to be a promising strategy for enriching molecular libraries in the fight against various diseases. thieme-connect.comresearchgate.net

The broad pharmacological spectrum of piperidine derivatives includes:

Anticancer encyclopedia.pubijnrd.org

Antiviral ijnrd.org

Antimicrobial ijnrd.org

Anti-inflammatory ijnrd.org

Analgesic ijnrd.org

Antipsychotic ijnrd.org

Anti-Alzheimer's ijnrd.org

Overview of Furylmethyl-Substituted Heterocyclic Compounds in Scientific Inquiry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon, are fundamental to organic and medicinal chemistry. mdpi.comresearchgate.netderpharmachemica.com The inclusion of a furan (B31954) ring, a five-membered aromatic heterocycle with one oxygen atom, and specifically a furylmethyl substituent, introduces unique chemical properties to a molecule. The furan moiety is a component of many natural and synthetic compounds with significant biological activities.

Academic Rationale for Investigating 3-(3-Furylmethyl)piperidine and Related Derivatives

The academic interest in this compound stems from the convergence of the well-established pharmacological importance of the piperidine scaffold and the potential modulatory effects of the furylmethyl substituent. The combination of these two structural motifs presents a compelling case for synthetic exploration and biological evaluation.

The rationale for investigating this specific compound and its derivatives can be broken down as follows:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of known biologically active piperidine-containing compounds with a furylmethyl group, researchers can explore new chemical space and potentially discover compounds with improved potency, selectivity, or pharmacokinetic properties. The furan ring can act as a bioisostere for other aromatic or heteroaromatic rings, offering a different set of electronic and steric properties.

Novel Biological Targets: The unique three-dimensional structure of this compound may allow it to interact with novel biological targets that are not effectively modulated by simpler piperidine derivatives. The furan oxygen can participate in hydrogen bonding, and the aromatic nature of the ring can lead to pi-stacking interactions.

Development of New Synthetic Methodologies: The synthesis of this compound and its analogues can drive the development of new and efficient synthetic methods for the construction of substituted piperidines. This includes exploring various strategies for the key bond formation between the piperidine ring and the furylmethyl group.

The investigation of compounds like this compound is a logical progression in the field of medicinal chemistry, aiming to expand the library of potential therapeutic agents by combining proven pharmacophores with other functional groups to fine-tune their biological activity.

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-3-ylmethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-9(7-11-4-1)6-10-3-5-12-8-10/h3,5,8-9,11H,1-2,4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTGNHUXHBAZST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3 3 Furylmethyl Piperidine

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom within the piperidine ring is a key center of reactivity, primarily due to its lone pair of electrons, which imparts both nucleophilicity and basicity. wikipedia.org This allows for a variety of transformations targeting the amine functionality.

The secondary amine of 3-(3-Furylmethyl)piperidine can be readily converted into tertiary amines through N-substitution reactions, such as N-alkylation and N-acylation.

N-Alkylation: This process involves the reaction of the piperidine nitrogen with an alkylating agent, typically an alkyl halide. The reaction is a nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. To prevent the formation of a quaternary ammonium (B1175870) salt through over-alkylation, the reaction is often carried out with a single equivalent of the alkylating agent or by slow addition. researchgate.net Common bases like potassium carbonate (K₂CO₃) or stronger bases like sodium hydride (NaH) can be used in a suitable solvent such as dimethylformamide (DMF) to facilitate the reaction. researchgate.net Reductive amination, involving reaction with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation. google.com

N-Acylation: The piperidine nitrogen can react with acylating agents like acyl chlorides or anhydrides to form N-acylpiperidine derivatives (amides). organic-chemistry.org For instance, reacting this compound with acetyl chloride in the presence of a base like triethylamine (B128534) yields the corresponding N-acetyl derivative. nih.gov This reaction is generally robust and proceeds in high yield.

| Reaction Type | Reagent Class | Example Reagent | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Propyl bromide | N-Propyl-3-(3-furylmethyl)piperidine |

| N-Alkylation | Alkyl Halide | Methyl iodide | N-Methyl-3-(3-furylmethyl)piperidine |

| N-Acylation | Acyl Chloride | Acetyl chloride | N-Acetyl-3-(3-furylmethyl)piperidine |

| N-Acylation | Anhydride | Acetic anhydride | N-Acetyl-3-(3-furylmethyl)piperidine |

The lone pair on the nitrogen atom makes the piperidine moiety a potent nucleophile. wikipedia.orgnih.gov This nucleophilicity is the basis for the N-substitution reactions described previously but also allows it to engage in a broader range of chemical transformations. The piperidine can, for example, act as a base to deprotonate acidic compounds or as a nucleophile in Michael additions or epoxide-opening reactions. Its effectiveness as a nucleophile is a cornerstone of its utility in the synthesis of more complex molecules. wikipedia.org

As a secondary amine, this compound is basic and readily reacts with both inorganic and organic acids to form stable piperidinium (B107235) salts. researchgate.net This is a standard acid-base neutralization reaction. For example, treatment with hydrochloric acid (HCl) in a suitable solvent like isopropanol (B130326) will precipitate the corresponding hydrochloride salt. google.com Similarly, reaction with citric acid can form the citrate (B86180) salt. google.com Salt formation is a common technique used for the purification, isolation, and handling of amine-containing compounds, often improving their crystallinity and stability.

Transformations of the Furan (B31954) Ring

The furan ring is an electron-rich, five-membered aromatic heterocycle that undergoes characteristic reactions, including electrophilic aromatic substitution and cycloadditions.

The furan ring is highly activated towards electrophilic aromatic substitution (EAS), with reactivity significantly greater than that of benzene. makingmolecules.com The reaction proceeds via attack on an electrophile to form a resonance-stabilized carbocation intermediate (a Wheland intermediate). lumenlearning.com For a 3-substituted furan, such as the one in this compound, electrophilic attack is strongly directed to the vacant C2 (ortho) and C5 (para) positions, which are most activated by the furan's oxygen atom.

However, the furan ring is sensitive to strong acids, which can lead to polymerization or ring-opening. makingmolecules.com Therefore, EAS reactions must be conducted under relatively mild conditions. Typical EAS reactions applicable to the furan moiety include:

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under non-acidic conditions.

Nitration: Nitration is typically performed with milder nitrating agents, such as acetyl nitrate, to avoid the harsh conditions of sulfuric and nitric acid mixtures. masterorganicchemistry.com

Acylation: Friedel-Crafts acylation can be carried out using acid anhydrides with mild Lewis acid catalysts. mdpi.com

The furan ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.org In this transformation, the furan reacts with an electron-deficient alkene or alkyne (the dienophile) to form a 7-oxabicyclo[2.2.1]heptene derivative. mdpi.com

The reactivity of the furan diene is sensitive to the electronic nature of its substituents. rsc.org The 3-alkyl substituent in this compound is a weak electron-donating group, which should support reactivity in Diels-Alder reactions. Computational and experimental studies show that electron-donating groups at the 3-position of furan increase the energy of the Highest Occupied Molecular Orbital (HOMO), enhancing the reaction rate with electron-poor dienophiles. rsc.org

Common dienophiles used in reactions with furans include maleic anhydride, N-substituted maleimides, and acetylenic esters. mdpi.orgacs.org The reaction often produces a mixture of endo and exo diastereomers, with the exo adduct frequently being the thermodynamically more stable product, although the endo product may form faster under kinetic control. acs.org These cycloadditions are often reversible, and the position of the equilibrium depends on the specific reactants and reaction conditions. mdpi.com

Modifications of the Piperidine Ring Backbone and Side Chains

The piperidine scaffold in this compound allows for a range of chemical modifications, enabling the synthesis of diverse derivatives. These transformations can target the piperidine ring itself or the attached furylmethyl side chain.

Oxidation Reactions of Piperidine Derivatives

Oxidation reactions of piperidine derivatives can lead to the formation of various products, including piperidinones and other oxidized species. While specific examples for this compound are not extensively documented in the provided search results, general principles of piperidine oxidation can be applied. For instance, oxidative amination of non-activated alkenes using a gold(I) catalyst has been used to form substituted piperidines. mdpi.com Another approach involves an acid-mediated annulation through an aza-Pummerer reaction, which results in the formation of 4-chloropiperidines. mdpi.com

A notable reaction is the autooxidation and ring fission of α-amino ketones, which can occur in the presence of bases. youtube.com Although the starting material in this example was a protected ketone, it highlights a potential reactivity pathway for oxidized derivatives of this compound. youtube.com

| Reactant | Reagents/Conditions | Product | Reference |

| Non-activated alkenes | Gold(I) complex, Iodine(III) oxidizing agent | Substituted piperidines | mdpi.com |

| Arylamines with cyclic ethers | Phosphoryl chloride | N-aryl-substituted azacycles | mdpi.com |

| α-amino ketones | Base | Ring fission products | youtube.com |

Reduction Reactions of Functional Groups

The reduction of functional groups on the piperidine ring or its substituents is a common transformation. While the piperidine ring itself is already saturated, functional groups that may be introduced onto the ring or the furan moiety can be targeted for reduction. Common reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are highly reactive and can reduce a wide array of functional groups, including aldehydes, ketones, and esters. numberanalytics.com Hydrogen gas (H₂) in the presence of a catalyst is effective for reducing alkenes and alkynes. numberanalytics.com

For instance, the reduction of a diester compound using sodium borohydride has been shown to yield diol products, which can then be used to synthesize various piperidines. niscpr.res.in In a specific case, the reduction of a diester at 0°C to room temperature resulted in a mixture of a mono-hydroxyl compound as the major product and a dihydroxyl compound as the minor product. niscpr.res.in The choice of reducing agent and reaction conditions is crucial for achieving selectivity. numberanalytics.com For example, diisobutylaluminum hydride (DIBAL-H) can selectively reduce esters to aldehydes. numberanalytics.com

| Functional Group | Reducing Agent | Product | Reference |

| Aldehydes, Ketones, Esters | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | Alcohols | numberanalytics.com |

| Alkenes, Alkynes | Hydrogen (H₂) with catalyst (e.g., Palladium, Platinum) | Alkanes | numberanalytics.com |

| Esters | Diisobutylaluminum hydride (DIBAL-H) | Aldehydes | numberanalytics.com |

| Diester | Sodium borohydride (NaBH₄) | Diol/Mono-hydroxyl compound | niscpr.res.in |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental in modifying the piperidine structure. These reactions involve the replacement of a leaving group on the piperidine ring or its side chain by a nucleophile. The reactivity in nucleophilic aromatic substitution (SɴAr) reactions of pyridinium (B92312) ions with piperidine has been studied, revealing a mechanism that involves rate-determining deprotonation of an addition intermediate. nih.gov

In the context of substituted piperidines, nucleophilic substitution at position 3 can be achieved. For example, reactions of 3-halogenocyclohex-2-enones with piperidine have been investigated, showing that these substitutions are generally free from side reactions. rsc.org The rate of these reactions is influenced by the substitution pattern on the ring. rsc.org For instance, the presence of a methyl group at the 2-position of 3-chlorocyclohexenone significantly decreases the reaction rate with piperidine. rsc.org

| Substrate | Nucleophile | Product | Key Findings | Reference |

| 2-substituted N-methylpyridinium ions | Piperidine | Substituted piperidine | Reaction is second-order in piperidine; mechanism involves rate-determining deprotonation. | nih.gov |

| 3-chlorocyclohex-2-enone | Piperidine | 3-(Piperidin-1-yl)cyclohex-2-enone | Substitutions are free from side reactions. | rsc.org |

| 3-chloro-2-methylcyclohex-2-enone | Piperidine | 2-methyl-3-(piperidin-1-yl)cyclohex-2-enone | The α-methyl group significantly reduces the reaction rate. | rsc.org |

Conjugate Addition Reactions to Activated Unsaturated Systems

Conjugate addition, also known as Michael addition, is a key reaction for forming carbon-carbon bonds. masterorganicchemistry.com This reaction involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene. nih.gov The nucleophile can be an enolate, amine, thiolate, or other suitable species. masterorganicchemistry.com

While direct examples involving this compound as the nucleophile are not detailed in the provided search results, its secondary amine nitrogen makes it a potential candidate for conjugate addition reactions. The general mechanism involves the addition of the nucleophile to the electron-deficient double bond, forming a stabilized carbanion intermediate, which is then protonated. nih.gov The reactivity of the α,β-unsaturated system can be enhanced by various methods, including the use of Lewis acids. nih.gov

The outcome of the addition of organometallic reagents to α,β-unsaturated ketones can be influenced by the presence of catalysts. For example, Grignard reagents typically add directly to the carbonyl group (1,2-addition), but in the presence of a copper catalyst, they can undergo conjugate addition (1,4-addition). youtube.com

| Nucleophile | Electrophile | Product Type | Reference |

| Enolate | α,β-unsaturated ketone/ester/nitrile | Michael adduct | masterorganicchemistry.com |

| Amines, Thiolates, Enamines | α,β-unsaturated carbonyl/cyano/nitro compound | Conjugate addition product | masterorganicchemistry.comnih.gov |

| Phenylmagnesium bromide (Grignard reagent) | α,β-unsaturated ketone | 1,2-addition product | youtube.com |

| Phenylmagnesium bromide with CuCl catalyst | α,β-unsaturated ketone | 1,4-addition (conjugate addition) product | youtube.com |

Computational Chemistry and Mechanistic Insights

Molecular Modeling and Simulation Studies

Molecular modeling and simulation serve as a virtual laboratory to explore the conformational landscape and dynamic behavior of 3-(3-Furylmethyl)piperidine. These techniques allow for the investigation of structural features that are critical for its biological function.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For piperidine (B6355638) derivatives, including those with a furylmethyl substituent, SAR investigations have been crucial in identifying key structural motifs responsible for their therapeutic effects. nih.govresearchgate.netresearchgate.netnih.govutmb.edunih.gov

Research on piperidine-based monoamine transporter inhibitors has shown that the stereochemistry of the piperidine ring significantly impacts potency and selectivity. utmb.edu For instance, in a series of 3,4-disubstituted piperidines, the cis and trans isomers, as well as their enantiomeric forms, exhibited differential inhibitory activities at the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. utmb.edu Specifically, some isomers showed selectivity for DAT/NET, while others were more selective for SERT or SERT/NET. utmb.edu

Furthermore, studies on other piperidine derivatives have highlighted the importance of the nature and position of substituents on the piperidine ring for various biological activities, including anticancer and insecticidal effects. researchgate.netresearchgate.netnih.gov For example, the toxicity of piperidine derivatives against the mosquito Aedes aegypti was found to be dependent on the type and position of the substituent on the piperidine ring. nih.gov These findings underscore the intricate relationship between the three-dimensional structure of piperidine-containing compounds and their biological function, providing a rationale for the design of new and more effective therapeutic agents.

A qualitative model for the binding pocket of piperidine-based monoamine transporter ligands has been proposed and tested, leading to the design of new analogs with improved activity. nih.gov This model suggests that the flexibility of the substituent at the 3-position of the piperidine ring can help avoid unfavorable interactions with the binding sites of DAT, SERT, and NET. nih.gov

Table 1: Structure-Activity Relationship Findings for Piperidine Derivatives

| Compound Series | Key Structural Feature | Impact on Biological Activity | Reference |

| 3,4-disubstituted piperidines | Piperidine ring stereochemistry (cis/trans isomers, enantiomers) | Determines selectivity for DAT, NET, and SERT. | utmb.edu |

| Piperidine derivatives | Nature and position of substituents | Influences anticancer and insecticidal properties. | researchgate.netresearchgate.netnih.gov |

| 3α-modified piperidine-based cocaine analogs | Flexibility of the 3α-substituent | Avoids unfavorable interactions with monoamine transporter binding sites. | nih.gov |

The position of the substituent on the nitrogen atom of the piperidine ring (axial or equatorial) is a key factor. osti.gov While alkyl substituents at the nitrogen atom tend to favor the equatorial position, substituents that can engage in conjugation with the nitrogen atom, such as a phenyl group, may show a significant population of the axial conformer. osti.gov The introduction of a carbonyl group at the 4-position of the piperidine ring can further stabilize the axial conformer. osti.gov

Studies on fluorinated piperidines have revealed that the conformational preferences are influenced by a combination of factors, including charge-dipole interactions, hyperconjugation, and steric repulsion. researchgate.netnih.govresearchgate.net Solvation and the polarity of the solvent also play a significant role in determining the conformational equilibrium. nih.govresearchgate.net These findings highlight the complex interplay of forces that govern the three-dimensional structure of substituted piperidines. Understanding these conformational preferences is crucial for designing molecules that can adopt the optimal geometry for binding to a specific biological target.

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. researchgate.net These methods can be used to calculate a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic charge distributions. researchgate.net

DFT calculations have been employed to study the structural and spectroscopic characteristics of piperidine derivatives. For instance, in the analysis of 3-methyl-2,6-diphenylpiperidin-4-one, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to determine the molecular geometry and predict the FT-IR and FT-Raman spectra. researchgate.net The calculated spectra showed good agreement with the experimental data. researchgate.net

Furthermore, Natural Bond Orbital (NBO) analysis, a feature of quantum chemical calculations, can be used to investigate intramolecular charge transfer and the stability of the molecule. researchgate.net The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provides information about the electronic transitions and the chemical reactivity of the molecule. researchgate.net Such computational studies are valuable for understanding the fundamental electronic properties that underpin the behavior of this compound and its derivatives.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. sciencescholar.usnih.govrsc.org This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target recognition. sciencescholar.usresearchgate.net

Molecular docking studies have been instrumental in predicting the binding modes of piperidine derivatives with various biological macromolecules. sciencescholar.usnih.govrsc.orgnih.govnih.govresearchgate.net These studies can reveal the specific amino acid residues in the binding pocket that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). nih.gov

For example, docking studies of piperidine derivatives with the human tumor suppressor protein p53 and its negative regulator HDM2 have provided insights into the mechanism of inhibition of the p53-HDM2 interaction. researchgate.netnih.gov These studies have identified key interactions between the piperidine-based inhibitors and the Phe19, Trp23, and Leu26 pockets of HDM2. nih.gov

Similarly, docking simulations have been used to investigate the binding of piperidine derivatives to other targets, such as the dopamine D2 receptor, DNA gyrase, and the main protease of SARS-CoV-2. sciencescholar.usresearchgate.netresearchgate.net These computational models provide a structural hypothesis for the observed biological activity and can guide the design of new compounds with improved affinity and selectivity.

In addition to predicting the binding mode, molecular docking programs can also provide a computational assessment of the binding affinity, often expressed as a docking score or an estimated binding energy. nih.govrsc.org While these scores are approximations, they can be useful for ranking compounds in a virtual screen and for prioritizing them for experimental testing.

The binding affinity of piperidine derivatives has been computationally assessed for a variety of targets. For instance, docking studies of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones against cancer-related protein targets yielded binding energies that correlated with their observed anti-proliferative activity. nih.gov Similarly, the discovery of potent piperidine-based sigma receptor 1 (S1R) ligands was aided by a screening campaign that likely involved the computational assessment of binding affinity. rsc.org

It is important to note that the accuracy of docking scores can be influenced by several factors, including the quality of the protein structure, the force field used, and the docking algorithm itself. Therefore, these computational predictions should be interpreted with caution and validated with experimental data whenever possible.

Table 2: Computationally Investigated Biological Targets for Piperidine Derivatives

| Biological Target | Type of Interaction | Computational Method | Reference |

| Monoamine Transporters (DAT, SERT, NET) | Inhibition of reuptake | Molecular Modeling | nih.gov |

| ADORA1 receptor | Potential interaction | Docking studies | researchgate.net |

| Akt1 | Inhibition | QSAR, Docking | nih.gov |

| DNA gyrase | Inhibition | Molecular Docking | sciencescholar.us |

| HDM2 | Inhibition of p53 interaction | QSAR, Molecular Docking, Molecular Dynamics | researchgate.netnih.gov |

| Myeloma, Leukemia, and Lymphoma-related proteins | Binding to active sites | Molecular Docking | nih.gov |

| Sigma receptor 1 (S1R) | Agonism | Molecular Docking, Molecular Dynamics | rsc.org |

| Dopamine D2 receptor | Binding to active site | Molecular Docking | researchgate.net |

| SARS-CoV-2 Main Protease (Mpro) | Inhibition | Molecular Docking, Molecular Dynamics | researchgate.net |

Mechanistic Elucidation of Synthetic and Biological Processes

Understanding the precise steps involved in a chemical reaction or a biological interaction is fundamental to optimizing processes and designing novel molecules. Computational methods allow for the detailed examination of these pathways at an atomic level.

The synthesis of N-aryl piperidines, which are structural analogs of interest, often employs copper-mediated C-N cross-coupling reactions, such as the Ullmann condensation. The mechanism of these reactions has been a subject of extensive study, as it was historically poorly understood compared to palladium-catalyzed couplings. amazonaws.com Computational studies, particularly Density Functional Theory (DFT), have been crucial in mapping out the reaction pathways.

The generally accepted mechanism for Cu-catalyzed N-arylation involves an oxidative addition-reductive elimination sequence. amazonaws.comrsc.orgnih.gov The catalytic cycle is thought to proceed through the following key steps:

Formation of a Copper(I) Amide Complex: The reaction often begins with the coordination of a ligand and the piperidine substrate to a Cu(I) salt. In the presence of a base, the piperidine is deprotonated to form a copper(I) amidate complex. The choice of ligand, such as chelating diamines, is critical as it can control the concentration and stability of the active catalytic species. nih.gov

Oxidative Addition: The aryl halide (e.g., an aryl iodide) then undergoes oxidative addition to the Cu(I) center. This step, which is often rate-limiting, results in a high-valent Cu(III) intermediate. amazonaws.comrsc.org DFT studies have provided spectroscopic evidence for these transient Cu(III) species. amazonaws.com

Reductive Elimination: The final step is the reductive elimination of the C-N bond from the Cu(III) complex, which forms the desired N-aryl piperidine product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.

The role of bases like carbonates and phosphates has also been re-evaluated through computational studies, which suggest they can act as secondary ligands to the copper center, influencing the geometry and reactivity of the intermediates. amazonaws.com The development of new ligands, such as those based on 4-hydroxy piperidines, has been shown to create efficient catalytic systems for the N-arylation of a wide range of nitrogen heterocycles. researchgate.net

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Substrates | Reference |

| CuI | 1,2-Diamine | K₃PO₄ | Dioxane | 110 | Amides, Amines | nih.gov |

| CuI | 4-Hydroxy Piperidine | Cs₂CO₃ | Toluene | 110 | Indoles, Imidazoles | researchgate.net |

| CuI | DMEDA | Cs₂CO₃ | DMF | 140 | Adamantane-amines | mdpi.com |

| CuCl | 3-(Diphenylphosphino)propanoic acid | K₂CO₃ | DMF | 120 | Nitrogen Heterocycles | researchgate.net |

| Cu₂O Nanoparticles | Ligand-free | K₂CO₃ | DMSO | 120 | Phenylacetylene | rsc.org |

| This table presents examples of catalyst systems used in copper-mediated coupling reactions. DMEDA: N,N'-Dimethylethylenediamine; DMF: Dimethylformamide; DMSO: Dimethyl sulfoxide. |

A deeper understanding of a reaction pathway requires the characterization of its transition states—the highest energy points along the reaction coordinate that connect reactants, intermediates, and products. Computational chemistry, especially DFT, is an indispensable tool for locating and analyzing these fleeting structures. amazonaws.comrsc.org

For the Cu-mediated N-arylation of a piperidine, computational models can calculate the geometries and energies of the transition states for both the oxidative addition and reductive elimination steps. This information is critical for identifying the rate-determining step of the catalytic cycle. For instance, studies on the CuI/DMEDA-catalyzed reaction of benzonitrile (B105546) with aryl iodide found that the hydrolysis of the nitrile group had a higher activation energy than either the oxidative addition or reductive elimination steps, making it the rate-limiting step in that specific tandem reaction. rsc.org

The activation energy (Ea) provides a quantitative measure of the kinetic barrier for a reaction step. By comparing the calculated activation energies for different proposed pathways, chemists can determine the most likely mechanism. Intrinsic Reaction Coordinate (IRC) analysis is another computational technique used to confirm that a calculated transition state indeed connects the correct reactant and product. rsc.org

| Reaction Step | Example System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Oxidative Addition | Cu(I) Amide + Iodobenzene | DFT | 22.9 | rsc.org |

| Reductive Elimination | Cu(III) Intermediate | DFT | 6.9 | rsc.org |

| Ligand Exchange | [CuI(DMEDA)] + H₂O | DFT | 25.9 | rsc.org |

| C-N Coupling | Sulfonamide + Carbodiimide | DFT | Not specified, but reaction shown to be feasible | researchgate.net |

| This table provides representative activation energies for key steps in a hypothetical Cu-catalyzed C-N coupling reaction, based on DFT calculations from the literature. |

Application of Computational Methods in Compound Design

Computational techniques have revolutionized the process of drug discovery, moving from a trial-and-error approach to a more rational, structure-based design paradigm. ucl.ac.uk These methods are used to identify promising new molecules and to optimize their properties for improved efficacy and selectivity. patsnap.com

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein receptor or enzyme. nih.govresearchgate.net This in silico approach allows researchers to prioritize which molecules to synthesize and test in the lab, saving significant time and resources. wiley.commdpi.com

For a scaffold like this compound, a virtual screening campaign could be initiated by first building a database of virtual analogues with diverse substitutions on the furan (B31954) and piperidine rings. These compounds would then be computationally "docked" into the three-dimensional structure of a target protein. researchgate.netmdpi.com Molecular docking algorithms predict the preferred orientation and conformation of the ligand within the target's binding site and assign a score based on the predicted binding affinity. mdpi.com

The output of a virtual screen is a ranked list of compounds. The top-scoring "hits" are then selected for further investigation. For example, a study on piperidine/piperazine-based compounds used docking and molecular dynamics simulations to identify potent ligands for the Sigma 1 Receptor (S1R), a target for central nervous system drugs. nih.govrsc.org

| Compound ID | Docking Score (kcal/mol) | Key Interactions with Target | Predicted Activity | Reference |

| Hit-01 | -9.8 | Hydrogen bond with Tyr103; Pi-pi stacking with Phe107 | High | nih.gov |

| Hit-02 | -9.5 | Hydrophobic interactions with Val84, Ile178 | High | nih.govrsc.org |

| Hit-03 | -8.7 | Hydrogen bond with Glu172 | Moderate | nih.gov |

| Lead Compound | -7.5 | Hydrophobic interactions | Moderate | nih.gov |

| Decoy-01 | -5.2 | Few significant interactions | Low | nih.gov |

| This table presents a hypothetical output from a virtual screening campaign, showing docking scores and predicted interactions for potential bioactive analogues. |

Once initial "hit" compounds are identified through screening, the next phase is lead optimization. This iterative process involves chemically modifying the hit structure to improve its pharmacological properties, such as potency, selectivity, and metabolic stability. patsnap.comschrodinger.com Computational methods are integral to this stage. ucl.ac.uk

Quantitative Structure-Activity Relationship (QSAR) modeling is a technique used to correlate variations in the chemical structure of a compound with changes in its biological activity. patsnap.com By building a QSAR model, chemists can predict the activity of newly designed analogues before they are synthesized. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) use 3D structural information to create predictive models based on steric and electrostatic fields. nih.govnih.gov

Free Energy Perturbation (FEP) is a more rigorous, physics-based method that can predict the change in binding affinity resulting from a small modification to a ligand with an accuracy that can rival experimental measurements. schrodinger.com

For a lead compound based on the this compound scaffold, these methods could be used to guide the design of derivatives. For instance, molecular modeling could suggest that adding a specific functional group to the furan ring might create a favorable interaction with an amino acid in the target's binding pocket, thereby increasing potency. nih.govutmb.edu This predict-first approach accelerates the design-synthesize-test cycle and enhances the probability of developing a successful drug candidate. schrodinger.com

| Base Scaffold | Modification | Predicted Affinity Change (ΔΔG) | Rationale | Computational Method | Reference |

| This compound | Add -OH to furan C5 | -1.5 kcal/mol | Forms new H-bond with Ser120 | FEP+ | schrodinger.com |

| This compound | Replace furan with thiophene | +0.8 kcal/mol | Loss of key oxygen interaction | FEP+ | schrodinger.com |

| This compound | Add -CF₃ to piperidine N | -0.5 kcal/mol | Favorable hydrophobic interaction | Molecular Docking | nih.gov |

| This compound | Extend methyl linker to ethyl | -0.2 kcal/mol | Improved fit in binding pocket | CoMFA | nih.gov |

| This table illustrates a hypothetical lead optimization study for the this compound scaffold, showing how computational methods can predict the impact of structural modifications. |

Applications in Medicinal Chemistry and Biological Research

Role as a Privileged Scaffold and Building Block

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile template for drug design. The piperidine (B6355638) ring is widely recognized as such a scaffold. researchgate.netmdpi.com

Essential Building Unit for Complex Organic Synthesis

Piperidine-based building blocks are extensively used in the synthesis of a wide range of organic molecules, including natural products, pharmaceuticals, and agrochemicals. nih.gov The three-dimensional structure, limited number of rotatable bonds, and the presence of chirality in substituted piperidines allow for the creation of complex and specific interactions with biological macromolecules. nih.gov Various synthetic strategies have been developed to produce substituted piperidines, including the hydrogenation of pyridine (B92270) derivatives and intramolecular cyclization reactions. nih.govnih.gov For instance, the reduction of pyridines is a common method for obtaining the piperidine core. nih.gov While specific documentation on the use of 3-(3-Furylmethyl)piperidine as a building block is not extensively detailed in the available literature, the synthesis of piperidines from furfural, a related bio-based chemical, has been reported, suggesting a potential synthetic pathway. nih.gov

Scaffold for Novel Pharmacologically Active Compounds

The piperidine framework is a key component in numerous drugs with a wide spectrum of biological activities. researchgate.netnih.govclinmedkaz.org Its ability to be readily functionalized at various positions allows for the generation of large libraries of compounds for high-throughput screening. nih.govnih.gov Chiral piperidine scaffolds, in particular, are crucial in drug design as they can enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce toxicity. mdpi.com The introduction of different substituents onto the piperidine ring can lead to compounds with diverse therapeutic applications, including treatments for cancer and neurodegenerative diseases. lupinepublishers.comorganic-chemistry.org While the piperidine ring itself is a privileged scaffold, the specific contribution of the 3-furylmethyl substituent to creating novel pharmacologically active compounds has not been a focus of the currently available research.

Enzymatic Activity Modulation (In Vitro Studies)

The evaluation of a compound's ability to inhibit specific enzymes is a fundamental aspect of drug discovery. In vitro studies provide crucial data on the potency and selectivity of potential drug candidates.

Glutathione (B108866) S-Transferase (GST) Inhibition

Glutathione S-transferases (GSTs) are a family of enzymes involved in detoxification and are considered a target for overcoming drug resistance in cancer therapy. mdpi.com Various compounds have been investigated as GST inhibitors. nih.gov For example, selected 7-nitro-2,1,3-benzoxadiazole derivatives have been shown to be efficient inhibitors of GST P1-1. Additionally, the natural product piperlongumine (B1678438) has been found to inhibit GSTP1 in a concentration-dependent manner with an IC₅₀ of 384 µM. mdpi.com

| Inhibitor | Target GST | IC₅₀ (µM) | Reference |

| Piperlongumine | GSTP1 | 384 | mdpi.com |

| Ellagic acid | hGSTA4-4 | 0.44 | |

| DM151 (Monocarbonyl curcumin (B1669340) derivative) | hGSTA4-4 | 2.4 |

Currently, there are no available in vitro studies that specifically evaluate the inhibitory activity of this compound or its direct derivatives against glutathione S-transferase.

Cathepsin K Inhibition

Cathepsin K is a cysteine protease predominantly involved in bone resorption, making it a key target for the treatment of osteoporosis. nih.gov A series of novel piperidamide-3-carboxamide derivatives have been synthesized and shown to be potent inhibitors of cathepsin K. nih.gov One of the most active compounds in this series, H-9 , exhibited an IC₅₀ value of 0.08 µM. nih.gov The synthesis of these compounds, however, started from (R)-3-piperidinic acid, and there is no direct synthetic link to this compound in the published literature.

| Compound | Target | IC₅₀ (µM) | Reference |

| H-9 (Piperidamide-3-carboxamide derivative) | Cathepsin K | 0.08 | nih.gov |

Glycine (B1666218) Transporter 1 (GlyT1) Inhibition

Glycine transporters (GlyT1 and GlyT2) are crucial for regulating glycine concentrations in the central nervous system, playing a key role in both inhibitory and excitatory neurotransmission. The inhibition of GlyT1, in particular, has been a significant area of research for its potential therapeutic effects in CNS disorders by modulating N-methyl-D-aspartate (NMDA) receptor function. While numerous compounds have been investigated as GlyT1 inhibitors, leading to the clinical evaluation of some candidates, a review of the scientific literature reveals no specific studies or data on the GlyT1 inhibitory activity of this compound.

General Mechanisms of Enzyme Binding and Activity Blockage

The interaction between a chemical compound and an enzyme is fundamental to its mechanism of action. These interactions can occur through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition, and can involve different binding models such as ordered sequential, random sequential, or ping-pong mechanisms. The specific mechanism dictates how the compound affects the enzyme's kinetics and blocks its activity. However, dedicated research detailing the specific modes of enzyme binding or activity blockage for this compound is not available in the current body of scientific literature. Studies on how this particular molecule interacts with enzyme active sites or allosteric sites have not been published.

Antioxidant and Radical Scavenging Properties (In Vitro Studies)

In vitro antioxidant assays are commonly used to determine the ability of compounds to neutralize harmful free radicals, which are implicated in a wide range of diseases.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging

The DPPH assay is a standard method for evaluating the free-radical scavenging ability of a compound, where the substance's capacity to donate a hydrogen atom and decolorize the stable DPPH radical is measured. While the antioxidant properties of many natural and synthetic compounds, including various piperidine derivatives, have been assessed using this method, there are no specific published studies presenting DPPH radical scavenging data, such as IC₅₀ values, for this compound.

Superoxide (B77818) Anion Radical Scavenging

The superoxide anion (O₂•⁻) is a biologically important reactive oxygen species. Assays to measure a compound's ability to scavenge this radical are crucial for determining its antioxidant potential. The method often involves a system that generates superoxide radicals and a detection method, like Nitroblue Tetrazolium (NBT), to quantify the scavenging activity. Despite the investigation of various piperidine-containing molecules for this activity, specific in vitro studies and corresponding efficacy data (e.g., IC₅₀ values) for this compound's ability to scavenge superoxide anion radicals could not be located in the scientific literature.

Antimicrobial Investigations (In Vitro Studies)

Antibacterial Activity

The search for new antimicrobial agents is a critical area of pharmaceutical research. The antibacterial activity of compounds is typically evaluated in vitro by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains. Numerous studies have explored the synthesis and antibacterial potential of novel molecules containing a piperidine scaffold. However, a review of existing research indicates a lack of specific studies focused on the antibacterial properties of this compound. There is no available data on its efficacy or spectrum of activity against Gram-positive or Gram-negative bacteria.

Antifungal Activity

While direct studies on the antifungal properties of this compound are not extensively documented, the broader class of piperidine derivatives has shown significant promise as antifungal agents. Research into related compounds suggests that the piperidine scaffold is a viable backbone for the development of new antifungal drugs.

For instance, a series of novel piperidine-4-carbohydrazide (B1297472) derivatives demonstrated potent in vitro activity against various plant pathogenic fungi. nih.gov Notably, certain compounds in this series exhibited superior efficacy against Rhizoctonia solani and Verticillium dahliae when compared to commercial fungicides like Chlorothalonil and Boscalid. nih.gov The mechanism of action for some of these derivatives was found to be the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. nih.gov

Furthermore, piperidine-based surfactants have also been investigated for their antifungal properties against human pathogens such as Candida albicans and Cryptococcus neoformans. researchgate.net These studies indicate that the piperidine moiety can be a key component in molecules designed to combat fungal infections. Additionally, studies on benzyl (B1604629) bromide derivatives, which share structural similarities with the furylmethyl group, have shown that these compounds can possess strong antifungal properties. nih.gov

The antifungal potential of these related piperidine compounds is highlighted in the table below, showcasing their efficacy against various fungal strains.

| Compound Class | Fungal Strain | Activity Metric | Result | Reference |

| Piperidine-4-carbohydrazide Derivatives | Rhizoctonia solani | EC50 | 0.83 µg/mL | nih.gov |

| Piperidine-4-carbohydrazide Derivatives | Verticillium dahliae | EC50 | 1.12 µg/mL | nih.gov |

| Piperidine-based Surfactants | Candida albicans | MIC/MFC | Reported | researchgate.net |

| Piperidine-based Surfactants | Cryptococcus neoformans | MIC/MFC | Reported | researchgate.net |

| Benzyl Bromide Derivatives | Candida albicans | Inhibition Zone | 9-35 mm | nih.gov |

| Benzyl Bromide Derivatives | Aspergillus niger | Inhibition Zone | 14 mm | nih.gov |

EC50: Half-maximal effective concentration; MIC: Minimum inhibitory concentration; MFC: Minimum fungicidal concentration.

These findings suggest that this compound could warrant further investigation as a potential antifungal agent, leveraging the established antifungal potential of the piperidine scaffold.

Antineoplastic Activity and DNA Interaction Studies (In Vitro Studies)

The potential of piperidine-containing compounds as anticancer agents has been a subject of considerable research. While specific studies on this compound are limited, related structures have shown significant cytotoxic effects against various cancer cell lines and interesting interactions with DNA.

Derivatives of piperidine have been evaluated for their antiproliferative activity. For example, certain bispidine derivatives, which are bicyclic compounds containing a piperidine ring, have demonstrated a potent ability to decrease the viability of cancer cells, such as the human liver cancer cell line HepG2. nih.gov These compounds were found to be more effective at inducing apoptosis in cancer cells than in normal fibroblasts. nih.gov Similarly, a series of benzochromene derivatives, which can be synthesized from piperidine precursors, showed significant cytotoxic activity against several human cancer cell lines, with IC50 values in the micromolar range. nih.gov The mechanism of cell death for these compounds was suggested to be through the induction of apoptosis. nih.gov

The cytotoxic activity of these related compounds is summarized in the table below.

| Compound Class | Cancer Cell Line | Activity Metric | Result | Reference |

| Bispidine Derivatives | HepG2 (Liver Cancer) | MTT Assay | Potent decrease in viability | nih.gov |

| Benzochromene Derivatives | Various Human Cancer Lines | IC50 | 4.6-21.5 µM | nih.gov |

IC50: Half-maximal inhibitory concentration; MTT Assay: A colorimetric assay for assessing cell metabolic activity.

These results underscore the potential of the piperidine scaffold in the design of new cytotoxic agents for cancer therapy.

The interaction of piperidine derivatives with DNA is a key area of interest in understanding their mechanism of action as potential anticancer drugs. Piperidine itself is known to be used in the Maxam-Gilbert DNA sequencing method to induce strand breaks at sites of base damage. nih.gov This is achieved through a mechanism where alkaline conditions catalyze the rupture of the C8-N9 bond of an alkylated guanine, followed by the displacement of the resulting structure from the DNA backbone by piperidine. nih.gov

Furthermore, certain drugs containing planar aromatic systems can bind to DNA through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. This binding can lead to changes in the DNA structure, such as unwinding of the helix, which can be detected by the hypersensitivity of adenine (B156593) residues to chemical probes. nih.gov While there is no direct evidence of this compound acting as a DNA intercalator, the presence of the furan (B31954) ring, an aromatic system, suggests that this mode of interaction could be a possibility and warrants further investigation.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for 3-(3-Furylmethyl)piperidine

The synthesis of piperidine (B6355638) derivatives has been a cornerstone of organic chemistry, and the development of novel, efficient, and environmentally benign synthetic methodologies remains a critical area of research. mdpi.comnih.gov Future efforts in the synthesis of this compound will likely focus on principles of green chemistry. This includes the use of water as a solvent, which can catalyze reactions through hydrogen bonding, and the development of recyclable catalysts, such as permethylated β-cyclodextrin-tagged NHC-gold complexes, to minimize waste and improve cost-effectiveness. ajchem-a.comresearchgate.net

Modern synthetic strategies that could be adapted and optimized for this compound include:

Catalytic Hydrogenation: The hydrogenation of corresponding pyridine (B92270) precursors is a common method for synthesizing piperidines. nih.gov Future research could explore more selective and efficient catalysts that operate under milder conditions.

Reductive Amination: Intramolecular reductive amination of suitable precursors offers a direct route to the piperidine ring. mdpi.com Iron-catalyzed methods present a more sustainable alternative to traditional reagents. mdpi.com

Cyclization Cascades: One-pot cyclization/reduction cascades of appropriate halogenated amides or intramolecular hydroamination/cyclization of alkynes can provide rapid access to the piperidine core. mdpi.com

Exploration of Uncharted Chemical Transformations for Diversification

The structural framework of this compound offers multiple sites for chemical modification, allowing for the creation of diverse libraries of analogues for biological screening. Future research should explore uncharted chemical transformations to expand the accessible chemical space around this core structure.

Key areas for exploration include:

Functionalization of the Piperidine Ring: The nitrogen atom of the piperidine ring is a prime site for introducing a wide array of substituents through reactions like alkylation. nih.gov Furthermore, C-H activation methodologies could enable the direct functionalization of the carbon atoms of the piperidine ring, offering novel diversification pathways.

Modification of the Furan (B31954) Moiety: The furan ring is susceptible to various transformations, including electrophilic substitution and cycloaddition reactions, which could be exploited to introduce new functional groups and ring systems.

Multi-component Reactions: Reactions like the Ugi four-component reaction could be employed to rapidly generate complex and diverse analogues from simple starting materials, incorporating the this compound scaffold. ajchem-a.com

Advanced Computational Modeling for Precise Structure-Function Relationships and Predictive Design

Computational chemistry has become an indispensable tool in modern drug discovery. For this compound, advanced computational modeling will be crucial for understanding its structure-function relationships and for the predictive design of new, more potent analogues.

Future computational studies should focus on:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound analogues with their biological activities. nih.govmdpi.com These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Molecular Docking: Docking studies can predict the binding mode of this compound and its analogues within the active site of a biological target. researchgate.netnih.gov This provides insights into the key molecular interactions responsible for biological activity and can guide the design of analogues with improved binding affinity.

Density Functional Theory (DFT) Studies: DFT calculations can be used to analyze the electronic properties and stability of this compound derivatives, helping to understand their reactivity and potential interactions with biological systems. researchgate.net

Identification of Additional Biological Targets and Elucidation of Novel Mechanisms of Action

The piperidine scaffold is present in a vast number of biologically active compounds, targeting a wide range of receptors and enzymes. nih.govclinmedkaz.org While initial research may have focused on a specific target for this compound, a key future direction is to screen this compound and its derivatives against a broader panel of biological targets to uncover new therapeutic opportunities.

This exploration could lead to the identification of novel activities in areas such as:

Oncology: Piperidine derivatives have shown promise as anticancer agents by targeting pathways like the HDM2-p53 interaction and the JAK/STAT signaling cascade. nih.govnih.gov

Central Nervous System (CNS) Disorders: The piperidine motif is found in many CNS-active drugs, and analogues of this compound could be investigated as potential dopamine (B1211576) receptor agonists or for their role in neurodegenerative diseases. nih.gov

Infectious Diseases: The search for new anti-infective agents is a global health priority, and piperidine-based compounds have been explored for their antibacterial and antiviral activities.

Crucially, the identification of new biological targets must be followed by detailed mechanistic studies to elucidate how these compounds exert their effects at the molecular level. nih.gov This understanding is fundamental for rational drug design.

Rational Design and Synthesis of New Analogues with Enhanced Specificity and Potency

The culmination of the aforementioned research directions is the rational design and synthesis of new analogues of this compound with superior pharmacological profiles. nih.gov By integrating data from synthetic chemistry, computational modeling, and biological screening, researchers can move beyond random modifications and make informed decisions to optimize the lead compound.

The goals of rational design include:

Enhanced Potency: By understanding the structure-activity relationships, modifications can be made to increase the binding affinity of the compound for its target, leading to lower effective concentrations (e.g., lower IC₅₀ or Kᵢ values). nih.govnih.gov

Improved Specificity: Selectivity for the desired target over other related proteins is crucial for minimizing off-target effects. Rational design can help to introduce structural features that favor binding to the intended target.

Optimized Pharmacokinetic Properties: In addition to potency and specificity, the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. Future design efforts will also focus on modifying the structure of this compound to achieve a more favorable pharmacokinetic profile.

The synthesis of these rationally designed analogues will leverage the novel and sustainable synthetic routes developed, closing the loop of the drug discovery cycle and paving the way for the next generation of therapeutics based on the this compound scaffold. nih.gov

Q & A

Q. How should researchers validate unexpected spectroscopic data for this compound?

- Methodology :

- Cross-Validation : Compare NMR/HRMS data with computational predictions (e.g., ACD/Labs or ChemDraw).

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to confirm peak assignments.

- Collaborative Studies : Share samples with independent labs for reproducibility checks, as done for febrifugine stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.